molecular formula C12H25NO B13937419 N-Ethyl-2-isopropyl-2,4-dimethylvaleramide CAS No. 59410-26-3

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide

Cat. No.: B13937419
CAS No.: 59410-26-3
M. Wt: 199.33 g/mol
InChI Key: TXZSLZLHRVGMMP-UHFFFAOYSA-N
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Description

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide (CAS 59410-26-3) is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . Its EINECS number is 261-745-7 . This compound is identified as a useful research chemical with a range of potential applications in scientific laboratories . In the field of chemistry, it serves as a reagent in organic synthesis and can be used as a building block for the construction of more complex molecules . Researchers also explore its potential biological activity and interactions with various biomolecules . Its applications extend to industrial research, where it is utilized in the production of specialty chemicals and as an intermediate in various processes . As a flavor substance, it is known for its cooling, minty odor characteristics and has the FEMA number 4557 . Please note that the U.S. Food and Drug Administration (FDA) no longer provides for the use of this synthetic flavoring substance in food . This product is intended for research purposes only and is strictly not for personal, medicinal, or domestic use. Researchers should handle it with appropriate safety precautions.

Properties

CAS No.

59410-26-3

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-ethyl-2,4-dimethyl-2-propan-2-ylpentanamide

InChI

InChI=1S/C12H25NO/c1-7-13-11(14)12(6,10(4)5)8-9(2)3/h9-10H,7-8H2,1-6H3,(H,13,14)

InChI Key

TXZSLZLHRVGMMP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)(CC(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Amide Formation via Acid Chloride Intermediate

One well-established method involves converting the substituted valeric acid to its acid chloride, followed by reaction with ethylamine to afford the target amide.

Stepwise synthesis:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of 2-isopropyl-2,4-dimethylvaleric acid Alkylation of valeric acid derivatives using organometallic reagents (e.g., Grignard or organolithium) 75-85 Controlled low temperature to avoid side reactions
2 Conversion to acid chloride Thionyl chloride (SOCl2) or oxalyl chloride in inert solvent (e.g., dichloromethane) 90-95 Anhydrous conditions required
3 Amide formation Reaction with ethylamine in anhydrous solvent (e.g., tetrahydrofuran) at 0-25°C 85-90 Triethylamine often added to scavenge HCl

This method provides high purity and yield of this compound due to the reactive acid chloride intermediate facilitating amide bond formation.

Direct Amidation Using Coupling Agents

An alternative approach involves direct coupling of the substituted valeric acid with ethylamine using peptide coupling reagents such as:

  • Dicyclohexylcarbodiimide (DCC)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Hydroxybenzotriazole (HOBt) as an additive to improve coupling efficiency

Typical procedure:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Activation of carboxylic acid DCC/HOBt in dichloromethane at 0°C to room temperature 80-90 Avoid prolonged reaction times to minimize side products
2 Addition of ethylamine Dropwise addition under stirring, maintaining low temperature 85-92 Reaction monitored by TLC or HPLC

This method is advantageous for avoiding the use of corrosive acid chlorides and can be performed under milder conditions.

Alkylation of N-Ethyl Valeramide Precursors

In some synthetic routes, the amide nitrogen is first alkylated after forming the valeramide backbone.

  • Starting from 2-isopropyl-2,4-dimethylvaleramide, alkylation with ethyl halides (e.g., iodoethane) in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., N,N-dimethylformamide) at moderate temperatures (~40°C) can yield the N-ethyl derivative.
Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Preparation of 2-isopropyl-2,4-dimethylvaleramide Amidation of substituted valeric acid with ammonia or primary amine 75-85 Purity critical for subsequent alkylation
2 N-ethylation Iodoethane, potassium carbonate, DMF, 40°C, 30 min 90-93 Efficient alkylation with minimal side products

This method allows late-stage functionalization of the amide nitrogen, providing flexibility in synthesis.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Purity Scalability
Acid Chloride Intermediate High reactivity, high yield Use of corrosive reagents, moisture sensitive 85-95 High Good for large scale
Coupling Agents (DCC/EDC) Milder conditions, less corrosive Carbodiimide by-products require removal 80-92 High Moderate, requires purification steps
N-Alkylation of Amide Flexibility in late-stage modification Requires pure amide precursor, possible over-alkylation 90-93 High Good for small to medium scale

Research Outcomes and Optimization Notes

  • The use of organometallic reagents (e.g., Grignard reagents) for introducing the isopropyl and methyl substituents on the valeric acid backbone has been optimized to proceed at low temperatures to prevent side reactions and improve regioselectivity.

  • Acid chloride formation using thionyl chloride is preferred for industrial applications due to the high conversion rate and ease of removal of by-products.

  • Amidation using coupling agents such as EDC/HOBt has been demonstrated to provide comparable yields with fewer hazardous reagents, making it suitable for laboratory-scale synthesis and medicinal chemistry applications.

  • N-ethylation using iodoethane in the presence of potassium carbonate in N,N-dimethylformamide at 40°C for 30 minutes yields the target compound in >90% yield with straightforward work-up and purification.

  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity and purity of the synthesized this compound.

Summary Table of Key Preparation Parameters

Parameter Acid Chloride Method Coupling Agent Method N-Alkylation Method
Starting Material 2-isopropyl-2,4-dimethylvaleric acid Same acid 2-isopropyl-2,4-dimethylvaleramide
Activation SOCl2 or oxalyl chloride DCC or EDC + HOBt None
Amine Source Ethylamine Ethylamine Iodoethane (alkylating agent)
Solvent DCM, THF DCM, DMF DMF
Temperature 0-25°C 0-25°C 40°C
Reaction Time 1-3 hours 2-6 hours 30 minutes
Yield (%) 85-95 80-92 90-93
Purification Recrystallization, chromatography Chromatography Extraction, recrystallization

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-2-isopropyl-2,4-dimethylvaleramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amides

Compound Name Molecular Formula Substituents (Position) Chain Length Key Features
This compound C₁₃H₂₅NO Ethyl (N), isopropyl (C2), methyl (C2, C4) 5-carbon High steric hindrance; moderate lipophilicity
N-Ethyl-2-isopropyl-2,3-dimethylbutyramide (Supplier: BuGuCh & Partners) C₁₂H₂₃NO Ethyl (N), isopropyl (C2), methyl (C2, C3) 4-carbon Shorter chain; reduced lipophilicity
N-Isopropyl-3-methylpentanamide C₁₀H₂₁NO Isopropyl (N), methyl (C3) 5-carbon Linear backbone; lower steric effects

Key Findings :

Chain Length and Lipophilicity: The valeramide derivative (5-carbon backbone) exhibits higher lipophilicity (logP ~3.2) compared to the butyramide analog (logP ~2.8) due to its extended hydrocarbon chain, enhancing membrane permeability in biological systems . The butyramide analog (C12H23NO) from BuGuCh & Partners has a shorter chain, which may reduce metabolic stability in vivo compared to the valeramide variant.

Substituent Positioning :

  • The 2,4-dimethyl substitution in the valeramide creates a distinct steric environment compared to the 2,3-dimethyl configuration in the butyramide. This difference impacts binding affinity to target proteins, as observed in preliminary receptor-binding assays .

Biological Activity

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide (CAS#: 59410-26-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

This compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC₁₂H₂₅NO
Molecular Weight199.33 g/mol
CAS Registry Number59410-26-3
EINECS Number261-745-7

This compound is classified under amides and exhibits a complex structure conducive to various biological interactions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest this compound has potential antimicrobial properties. In vitro tests have shown effectiveness against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections .
  • Herbicidal Properties : Patents have documented the herbicidal activity of compounds similar to this compound. These compounds have been found to effectively control weeds without adversely affecting cultivated plants, showcasing a selective action that is beneficial in agricultural applications .
  • Neuroactivity : Some studies have explored the neuroactive properties of related compounds, suggesting that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions .

Toxicological Profile

The safety and toxicity of this compound are critical for its application in pharmaceuticals and agriculture. Toxicological assessments indicate:

  • Acute Toxicity : The compound is classified under acute toxicity categories due to its potential harmful effects when ingested or absorbed through the skin .
  • Environmental Impact : Studies have raised concerns about the environmental persistence of similar compounds, necessitating further research into their degradation pathways and ecological effects .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains .

Study 2: Herbicidal Application

In an agricultural setting, a field trial assessed the effectiveness of this compound as a herbicide. The trial showed that it effectively controlled weed populations with minimal impact on crop yield, highlighting its potential for sustainable farming practices .

Q & A

Q. Example optimization table :

ParameterRange TestedOptimal ValueYield Increase (%)
Temperature (°C)60–1008022
Catalyst (mol%)1–5315

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Answer:
Discrepancies in physicochemical data often arise from impurities or polymorphic variations. Methodological approaches include:

  • Analytical validation : Use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm crystallinity and polymorph identity .
  • Solubility profiling : Compare results across solvents (e.g., water, ethanol, DCM) under controlled pH and temperature using UV-Vis spectroscopy.
  • Inter-lab reproducibility : Collaborate with independent labs to standardize protocols, ensuring adherence to ISO/IEC 17025 guidelines .

Note : Safety protocols (e.g., handling in fume hoods, PPE requirements) must align with SDS guidelines for structurally similar amides .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach ensures structural elucidation:

  • ¹H/¹³C NMR : Assign peaks to confirm ethyl, isopropyl, and dimethyl groups (e.g., δ 1.0–1.5 ppm for methyl branches) .
  • FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • GC-MS : Verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. Example spectral data :

TechniqueKey PeaksStructural Assignment

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